molecular formula C11H15BrN2O2S B5707704 N-(4-bromophenyl)-N'-(2,2-dimethoxyethyl)thiourea

N-(4-bromophenyl)-N'-(2,2-dimethoxyethyl)thiourea

Cat. No. B5707704
M. Wt: 319.22 g/mol
InChI Key: DJQFJFNOPKYVFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-N'-(2,2-dimethoxyethyl)thiourea, also known as BPTU, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a thiourea derivative that has been shown to exhibit interesting biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-N'-(2,2-dimethoxyethyl)thiourea is not fully understood, but it is believed to involve the inhibition of thioredoxin reductase, which leads to an increase in reactive oxygen species and subsequent oxidative stress. This can ultimately lead to cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit interesting biochemical and physiological effects, including its ability to induce apoptosis in cancer cells and its potential use as an inhibitor of thioredoxin reductase. It has also been shown to exhibit antioxidant activity, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-bromophenyl)-N'-(2,2-dimethoxyethyl)thiourea in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unharmed. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in various research applications.

Future Directions

There are many potential future directions for the study of N-(4-bromophenyl)-N'-(2,2-dimethoxyethyl)thiourea. One area of interest is its potential use as an anticancer agent, as it has been shown to exhibit promising results in various cancer cell lines. Another area of interest is its potential use as an antioxidant, which may be beneficial in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and to optimize its use in various research applications.

Synthesis Methods

N-(4-bromophenyl)-N'-(2,2-dimethoxyethyl)thiourea can be synthesized using a variety of methods, including the reaction of 4-bromophenyl isothiocyanate with 2,2-dimethoxyethylamine. Another method involves the reaction of 4-bromophenyl isothiocyanate with 2,2-dimethoxyethanamine hydrochloride in the presence of a base such as triethylamine.

Scientific Research Applications

N-(4-bromophenyl)-N'-(2,2-dimethoxyethyl)thiourea has been studied extensively for its potential use in various scientific research applications. One area of interest is its use as a potential inhibitor of the enzyme thioredoxin reductase, which plays a key role in redox signaling and antioxidant defense. This compound has also been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines.

properties

IUPAC Name

1-(4-bromophenyl)-3-(2,2-dimethoxyethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2S/c1-15-10(16-2)7-13-11(17)14-9-5-3-8(12)4-6-9/h3-6,10H,7H2,1-2H3,(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQFJFNOPKYVFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=S)NC1=CC=C(C=C1)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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